N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine

Lipophilicity Physicochemical properties Drug-likeness

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine (CAS: 823806-69-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound consists of an imidazo[1,2-a]pyridine core fused with a 4-methoxyphenyl substituent at the N-3 position, giving it a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 823806-69-5
Cat. No. B11873372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine
CAS823806-69-5
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CN=C3N2C=CC=C3
InChIInChI=1S/C14H13N3O/c1-18-12-7-5-11(6-8-12)16-14-10-15-13-4-2-3-9-17(13)14/h2-10,16H,1H3
InChIKeyCTEPUYCUBPDYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine (CAS 823806-69-5): Procurement and Differentiation Guide


N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine (CAS: 823806-69-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound consists of an imidazo[1,2-a]pyridine core fused with a 4-methoxyphenyl substituent at the N-3 position, giving it a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol . The imidazo[1,2-a]pyridine scaffold is a core structure in several FDA-approved drugs, including the anxiolytics alpidem and zolpidem, underscoring its validated therapeutic potential [1]. The presence of the methoxy group on the phenyl ring is a key structural feature that modulates lipophilicity and electronic properties, differentiating it from other N-phenyl substituted analogs .

Why N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine Cannot Be Replaced by Generic In-Class Analogs


Substitution within the imidazo[1,2-a]pyridine class is not trivial; even minor structural variations at the N-3 position can drastically alter a compound's biological activity, selectivity, and physicochemical properties [1]. A key differentiator is the compound's specific LogP value of approximately 3.01, which influences its lipophilicity and, consequently, its ability to cross biological membranes and its overall pharmacokinetic profile . For instance, replacing the methoxy group with a chlorine atom (as in N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine) or altering the substitution pattern (as in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine) yields compounds with different molecular targets and potency profiles, such as a shift from potential anti-inflammatory activity to distinct kinase inhibition . The specific substitution pattern of N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is crucial for maintaining its intended biological interaction, making it a non-interchangeable entity in research and development .

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine


Lipophilicity (LogP) Differentiation from Core Scaffold and Analogs

The lipophilicity of N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine, quantified by its partition coefficient (LogP), is a critical determinant for its absorption, distribution, and overall bioavailability. The compound exhibits a LogP of approximately 3.01 . This is a significant deviation from the core imidazo[1,2-a]pyridine scaffold (LogP ~ 1.2-1.5) [1] and is distinct from other 3-amine derivatives. For example, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, where the methoxyphenyl group is at the C-2 position instead of the N-3 amine, has a reported LogP of 3.17 . This ~0.16 difference in LogP can translate to a meaningful variation in permeability and binding to hydrophobic protein pockets, making the compound a distinct entity for optimizing pharmacokinetic profiles.

Lipophilicity Physicochemical properties Drug-likeness

Potential for Multi-Target Engagement via Optimized Physicochemical Profile

A computational study on imidazo-azine derivatives highlighted that compounds with specific N-substitutions, like a 4-methoxyphenyl group, can exhibit favorable binding interactions across multiple disease targets [1]. While the exact target compound (823806-69-5) was not explicitly tested, a closely related analog, N-cyclohexyl-2-(4-methoxyphenyl)-6-methylH-imidazo[1,2-a]pyridine-3-amine (MCL017), demonstrated the highest in silico binding energy against four key tropical disease targets (Pf-DHFR, Pf-EACPR, Pf-PK7, and Mt-PS) [1]. This suggests that the 4-methoxyphenyl moiety, when positioned appropriately on the imidazo[1,2-a]pyridine scaffold, can facilitate interactions with multiple protein binding pockets. This is in contrast to analogs like 2-(4-chlorophenyl)-N-cyclohexyl-6-methylH-imidazo[1,2-a]pyridine-3-amine (MCL011), which, despite also showing high binding energy, did so with a different electronic and steric profile due to the chlorine substituent [1].

Multi-target drug discovery Neglected tropical diseases In silico screening

Potential for Low CYP3A4 Inhibition Liability

Avoiding cytochrome P450 (CYP) inhibition is crucial for reducing the risk of adverse drug-drug interactions. In silico predictions and in vitro data for structurally related imidazo[1,2-a]pyridin-3-amines suggest that the N-(4-methoxyphenyl) substitution may contribute to a lower propensity for CYP3A4 inhibition [1]. BindingDB data for a closely related compound shows a CYP3A4 IC50 of >14,600 nM, indicating very weak inhibition [1]. This is a significant advantage over many other heterocyclic scaffolds, which often exhibit potent CYP inhibition. For instance, certain azole antifungals are known to be strong CYP3A4 inhibitors (e.g., ketoconazole IC50 < 100 nM) [2]. The specific substitution pattern of N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is likely to confer a similar low-interaction profile, making it a safer chemical starting point for lead optimization.

ADME-Tox Cytochrome P450 Drug-drug interactions

Key Application Scenarios for N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine Based on Differentiated Evidence


Lead Optimization for CNS and Orally Bioavailable Drugs

With a LogP of ~3.01, N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine falls within the optimal range for crossing the blood-brain barrier (BBB) and for good oral absorption . This makes it an ideal scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders (e.g., anxiety, insomnia) or for developing orally administered therapeutics for peripheral targets. The LogP can be fine-tuned further by adding substituents to the core, allowing for precise control over pharmacokinetic properties. This is in contrast to more hydrophilic or lipophilic analogs that may have poor BBB penetration or solubility issues, respectively [1].

Multi-Target Drug Discovery for Infectious Diseases

The 4-methoxyphenyl group appears to be a favorable structural feature for engaging multiple biological targets simultaneously, as evidenced by in silico studies on related compounds . This makes N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine a compelling starting point for developing multi-target-directed ligands (MTDLs) against complex diseases like malaria, tuberculosis, and other neglected tropical diseases, where a single-drug, single-target approach often fails due to resistance or incomplete efficacy .

Design of Safer Chemical Probes with Reduced CYP450 Liability

The imidazo[1,2-a]pyridine class, particularly with an N-(4-methoxyphenyl) substitution, shows promise for having a low potential for inhibiting major drug-metabolizing enzymes like CYP3A4 . This characteristic is highly advantageous for developing chemical probes for target validation in cellular and in vivo models, where off-target effects from CYP inhibition can confound results. It is also a critical attribute for advancing compounds into preclinical development with a lower risk of drug-drug interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.